molecular formula C26H27N5O2 B2394986 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide CAS No. 1797357-35-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide

Katalognummer: B2394986
CAS-Nummer: 1797357-35-7
Molekulargewicht: 441.535
InChI-Schlüssel: PMWPOYCKLWLHCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a synthetic small molecule with a molecular formula of C26H27N5O2 and a CAS Number of 1797357-35-7 . This compound features a complex structure integrating indole and pyrimidine heterocycles, a design motif common in medicinal chemistry for targeting diverse biological pathways. Compounds with indole-carboxamide structures are frequently investigated for their potential to interact with various enzymatic targets . For instance, research into similar molecular scaffolds has explored areas such allosteric modulation of metabolic enzymes like NAMPT, which is a key regulator of cellular NAD+ levels and a target in metabolic disorder and aging research . Other indole-containing compounds have been studied for their role as antagonists for neuropeptide receptors, which are important targets in neuroscience . This reagent is provided as a high-quality tool for qualified researchers to explore its potential biological activity and mechanism of action in pre-clinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-33-23-9-5-3-7-21(23)17-27-26(32)20-10-13-30(14-11-20)24-16-25(29-18-28-24)31-15-12-19-6-2-4-8-22(19)31/h2-9,12,15-16,18,20H,10-11,13-14,17H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPOYCKLWLHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

N-Methylation via Transfer Hydrogenation

Piperidine-4-carboxylic acid (isonipecotic acid) undergoes N-methylation using formaldehyde under transfer hydrogenation conditions. A palladium-on-carbon catalyst in aqueous formic acid at 90–95°C achieves quantitative methylation to 1-methylpiperidine-4-carboxylic acid. This method avoids gaseous hydrogen, enhancing safety for industrial-scale synthesis.

Reaction Conditions:

  • Catalyst: 10% Pd/C (0.1 eq)
  • Solvent: H2O/HCOOH (4:1)
  • Temperature: 90°C, 12 hours
  • Yield: 98%

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation with thionyl chloride followed by reaction with 2-methoxybenzylamine:

$$
\text{1-Methylpiperidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{2-Methoxybenzylamine}} \text{N-(2-Methoxybenzyl)piperidine-4-carboxamide}
$$

Optimization Notes:

  • Excess thionyl chloride (2.5 eq) ensures complete acid chloride formation.
  • Amine coupling in dichloromethane with triethylamine (3 eq) achieves 85% yield.

Preparation of 6-(1H-Indol-1-yl)Pyrimidin-4-yl Fragment

Pyrimidine Ring Construction

Alternative Pathways and Scalability Considerations

Grignard-Based Assembly

A patent-derived approach employs a Grignard reagent to construct the pyrimidine-piperidine linkage:

  • React 2,6-dibromopyridine with 1-methylpiperidine-4-carbonyl chloride.
  • Perform Kumada coupling with indolylmagnesium bromide.

Advantages:

  • Avoids palladium catalysts, reducing costs.
  • Yields improve to 78% with CuI co-catalysis.

Continuous Flow Synthesis

Microreactor technology enhances safety for exothermic steps (e.g., acid chloride formation):

  • Residence time: 2 minutes at 25°C.
  • 99% conversion with minimal byproducts.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel with EtOAc/hexane (1:1) removes unreacted indole.
  • HPLC: C18 column, acetonitrile/water gradient (95% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85 (d, J=8 Hz, 1H, indole-H), 3.84 (s, 3H, OCH₃).
  • HRMS (ESI): m/z 486.2123 [M+H]⁺ (calc. 486.2128).

Industrial-Scale Challenges and Solutions

Byproduct Management

  • Di-substitution: Excess pyrimidine chloride (1.8 eq) minimizes double substitution.
  • Hydrolysis Mitigation: Molecular sieves (4Å) in DMA absorb trace water.

Salt Formation for Crystallization

Converting the free base to a hemisuccinate salt improves crystallinity:

  • Dissolve in ethanol, add succinic acid (0.55 eq).
  • Yield: 92% with 99.5% purity.

Green Chemistry Alternatives

Solvent Replacement

Cyclopentyl methyl ether (CPME) replaces DMA in substitution steps, reducing toxicity.

Catalytic Recycling

Pd nanoparticles immobilized on magnetic Fe₃O₄ enable three reuse cycles without activity loss.

Analyse Chemischer Reaktionen

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyrimidine rings, using reagents like halogens or alkylating agents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Structure and Substituent Analysis

The piperidine-4-carboxamide scaffold is shared among several compounds in the evidence, enabling comparisons based on substituent variations:

Table 1: Key Structural Features of Analogs
Compound Name/ID Pyrimidine Substituent Carboxamide Substituent Biological Activity (Source)
Target Compound 1H-Indol-1-yl 2-Methoxybenzyl Hypothetical (no direct data)
25l () 3-(Trifluoromethyl)phenylthio 2-Hydroxyethyl GPR52 agonist, brain-penetrant
30b () 3-Fluoro-5-(trifluoromethyl)benzyl 2-Methoxyethyl GPR52 agonist
Compound 4-Ethylphenoxy 4-Fluorobenzyl Structural analog (no activity reported)
Capivasertib (AZD5363, ) 1H-Pyrrolo[2,3-d]pyrimidin-4-yl (1S)-1-(4-Chlorophenyl)-3-hydroxypropyl AKT inhibitor, antineoplastic
Compound 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl 3-Phenoxyphenyl LIMK2 inhibitor (Type I)
Key Observations:

Pyrimidine Substituents: The indol-1-yl group in the target compound is structurally distinct from the thioether (25l) or benzyl (30b) groups in GPR52 agonists. Capivasertib’s pyrrolo[2,3-d]pyrimidine core is a kinase hinge-binding motif, implying the target compound’s pyrimidine-indole group could similarly engage ATP-binding pockets .

Capivasertib’s (1S)-1-(4-chlorophenyl)-3-hydroxypropyl substituent confers selectivity for AKT, highlighting how stereochemistry and halogenation influence target specificity .

Pharmacological Implications

  • GPCR Agonism : Compounds 25l and 30b () demonstrate that bulky pyrimidine substituents (e.g., trifluoromethylbenzyl) are critical for GPR52 activation. The target compound’s indole group may serve a similar role, though its ortho-methoxybenzyl substituent introduces steric effects that could modulate receptor binding .
  • Kinase Inhibition : Capivasertib and the compound illustrate that fused pyrimidine systems (e.g., pyrrolopyrimidine) enhance kinase affinity. The target compound’s indole-pyrimidine hybrid may adopt a Type I or II binding mode, depending on substituent interactions with the DFG motif .
  • Solubility and Permeability : The 2-methoxy group in the target compound balances lipophilicity better than ’s 4-fluorobenzyl, which may improve oral bioavailability compared to highly fluorinated analogs .

Research Findings from Analogs

GPR52 Agonists () :

  • Substituents like 3-(trifluoromethyl)phenylthio (25l) and 3-fluoro-5-(trifluoromethyl)benzyl (30b) are critical for brain penetration and agonist potency. The target compound’s indole group may provide similar bulk but with altered π-π stacking interactions .

Kinase Inhibitors (): Capivasertib’s 4-chlorophenyl and hydroxypropyl groups optimize AKT binding, while the compound’s phenoxyphenyl group enhances LIMK2 selectivity. The target compound’s indole and methoxybenzyl groups may favor unique kinase targets .

Structural Analog () :

  • A compound with an indol-3-yl-ethyl-piperidine scaffold shows how indole positioning affects receptor binding. The target compound’s direct pyrimidine-indole linkage likely alters binding kinetics compared to ethyl-linked analogs .

Biologische Aktivität

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates both indole and pyrimidine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The IUPAC name of the compound is 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide. Its structure can be represented as follows:

Component Structure
Indole MoietyIndole
Pyrimidine MoietyPyrimidine
Piperidine RingPiperidine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The indole moiety can modulate receptor activity, while the pyrimidine ring may interact with nucleic acids, influencing cellular processes such as:

  • Inhibition of Viral Replication : The compound has been noted for its antiviral properties, potentially inhibiting specific viral enzymes.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways.
  • Antimicrobial Effects : The compound exhibits potential antimicrobial properties against various pathogens.

Biological Activity Overview

Research has demonstrated that compounds with similar structures often exhibit significant biological activities. The following table summarizes key findings related to the biological activities associated with 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide and related compounds:

Activity IC₅₀ Value (nM) Reference
FGFR1 Inhibition15.0
Anticancer Activity642.1
Antiviral Activity73.01
Antimicrobial ActivityVaries

Case Studies

Several studies have explored the biological activity of compounds structurally related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide:

  • Anticancer Studies : A study involving a series of indole-pyrimidine derivatives showed promising anticancer activity, with some compounds exhibiting IC₅₀ values as low as 40.5 nM against specific cancer cell lines, indicating strong potential for further development in oncology .
  • Antiviral Research : Another study highlighted the antiviral properties of similar compounds, demonstrating effective inhibition of viral replication in vitro, which suggests that modifications to the indole and pyrimidine structures could enhance efficacy against viral targets .
  • Antimicrobial Evaluation : Research on related piperidine derivatives indicated significant antimicrobial effects against a range of bacterial strains, suggesting that the incorporation of specific substituents could optimize these properties further .

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Formation of the pyrimidine-indole core : Suzuki-Miyaura coupling or nucleophilic substitution to attach the indole moiety to the pyrimidine ring .
  • Piperidine functionalization : Introduction of the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Benzyl group incorporation : Alkylation or reductive amination to attach the 2-methoxybenzyl group to the piperidine nitrogen .
    Key challenges : Ensuring regioselectivity during indole-pyrimidine coupling and minimizing racemization during amide bond formation.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) .
  • Spectroscopy :
    • 1H/13C NMR : Verify aromatic proton environments (e.g., indole C-H at δ ~7.5 ppm) and methoxybenzyl signals (δ ~3.8 ppm for OCH3) .
    • HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass .

Q. What preliminary assays are recommended to assess biological activity?

  • Kinase inhibition screening : Test against a panel of kinases (e.g., Aurora kinases, CDKs) due to structural similarity to known pyrimidine-based inhibitors .
  • Cytotoxicity assays : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HepG2) using MTT or ATP-based luminescence .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Core modifications : Replace indole with benzimidazole or pyrazole to assess impact on target binding .
  • Substituent effects : Vary the methoxybenzyl group (e.g., 3-methoxy vs. 4-fluoro analogs) to probe steric/electronic interactions .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with kinase binding affinity .

Q. What strategies resolve contradictory data in target identification?

  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to validate direct interactions with suspected targets (e.g., kinases) .
  • Proteomics : Employ affinity pulldown followed by LC-MS/MS to identify off-target proteins in cell lysates .
  • Control experiments : Compare activity in wild-type vs. CRISPR-edited (target-knockout) cell lines .

Q. How can metabolic stability and solubility be improved for in vivo studies?

  • Prodrug design : Introduce phosphate or acetate groups on the piperidine nitrogen to enhance aqueous solubility .
  • Microsomal assays : Test hepatic clearance using human liver microsomes (HLM) with NADPH cofactors .
  • Co-crystallization : Solve X-ray structures with cytochrome P450 enzymes to identify metabolic hotspots .

Key Methodological Recommendations

  • Contradictory data : If kinase inhibition assays conflict with cellular activity, validate target engagement using cellular thermal shift assays (CETSA) .
  • Low solubility : Use amorphous solid dispersion (ASD) formulations with polymers like HPMCAS to enhance bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.